molecular formula C23H39ClN2O3 B13752928 Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride CAS No. 52205-55-7

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride

Katalognummer: B13752928
CAS-Nummer: 52205-55-7
Molekulargewicht: 427.0 g/mol
InChI-Schlüssel: UCIKXLVHXUOCLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride is a complex organic compound with the molecular formula C23H39ClN2O3 and a molecular weight of 427.0204 . This compound is known for its unique chemical structure, which includes a carbanilic acid moiety, an ethyl group, a hexyloxy substituent, and a piperidinoethyl ester group. It is commonly used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride involves several stepsThe final step involves the esterification with 1-methyl-2-piperidinoethanol and the formation of the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride include other carbanilic acid derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain research applications where these properties are desired .

Eigenschaften

CAS-Nummer

52205-55-7

Molekularformel

C23H39ClN2O3

Molekulargewicht

427.0 g/mol

IUPAC-Name

1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-4-6-7-11-17-27-22-14-12-13-21(18-22)25(5-2)23(26)28-20(3)19-24-15-9-8-10-16-24;/h12-14,18,20H,4-11,15-17,19H2,1-3H3;1H

InChI-Schlüssel

UCIKXLVHXUOCLT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=CC(=C1)N(CC)C(=O)OC(C)C[NH+]2CCCCC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.